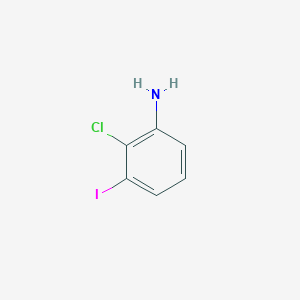

2-Chloro-3-iodoaniline

Description

2-Chloro-3-iodoaniline is a halogenated aniline derivative with a chloro group at the 2-position and an iodo group at the 3-position of the benzene ring. Halogenated anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in cross-coupling reactions and functional group transformations.

Properties

IUPAC Name |

2-chloro-3-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDLKPRIUZCGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetanilide Protection and Meta-Directed Iodination

Inspired by the carboxylation-rearrangement method for 2-fluoro-3-iodoaniline, this approach involves:

-

Protection : Treating 2-chloroaniline with acetic anhydride to form 2-chloroacetanilide. The acetanilide group (-NHCOCH3) acts as a meta director, enabling iodination at position 3.

-

Iodination : Reacting with iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl3) at 0–25°C.

-

Deprotection : Hydrolysis using hydrochloric acid to regenerate the amine, yielding 2-chloro-3-iodoaniline.

Key Data :

Sulfonamide Protection for Enhanced Regiocontrol

Analogous to tosyl-protected intermediates in chiral catalyst synthesis, this method employs:

-

Protection : Reaction of 2-chloroaniline with tosyl chloride to form 2-chloro-N-tosylaniline.

-

Iodination : Electrophilic iodination at the meta position using N-iodosuccinimide (NIS) and triflic acid.

-

Deprotection : Acidic hydrolysis (H2SO4/H2O) to remove the tosyl group.

Advantages :

Sequential Diazotization and Halogenation

Diazotization reactions, widely used in aromatic substitution (e.g., 2-chloro-5-iodobenzoic acid synthesis), offer a pathway to introduce halogens at specific positions.

Chlorination Followed by Iodination

-

Diazotization of 3-Iodoaniline :

-

Treat 3-iodoaniline with NaNO2 and HCl at 0–5°C to form the diazonium salt.

-

Substitution with CuCl yields 2-chloro-3-iodobenzene.

-

-

Nitration and Reduction :

-

Introduce a nitro group at position 4 (para to Cl), followed by reduction to amine using H2/Pd-C.

-

Challenges :

Multi-Step Functionalization via Nitro Intermediates

Nitro groups serve as versatile directing groups and can be reduced to amines post-functionalization.

Nitro-Directed Halogenation

-

Nitration of Chlorobenzene : Generate 1-chloro-3-nitrobenzene.

-

Iodination : Meta-directed iodination using I2/HNO3.

-

Reduction : Catalytic hydrogenation to convert nitro to amine.

Key Data :

Halogen Exchange Reactions

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acetanilide Protection | Protection → Iodination → Deprotection | ~70% | High regioselectivity | Multi-step, acidic conditions |

| Diazotization | Diazonium salt → Substitution | 30–40% | Simple reagents | Low yield, competing pathways |

| Nitro Intermediates | Nitration → Iodination → Reduction | ~60% | Scalable | Requires harsh nitration conditions |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodoaniline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted anilines, biaryl compounds, and various heterocyclic derivatives.

Scientific Research Applications

Organic Synthesis

2-Chloro-3-iodoaniline serves as an important building block in organic synthesis. It is utilized in the preparation of complex organic molecules, particularly in the synthesis of heterocycles. The presence of both halogens (chlorine and iodine) enhances its reactivity, allowing it to participate in various electrophilic and nucleophilic substitution reactions.

Table 1: Key Reactions Involving 2-Chloro-3-Iodoaniline

| Reaction Type | Description | Products |

|---|---|---|

| Electrophilic Substitution | Substitution of halogen with other electrophiles | Diverse substituted anilines |

| Nucleophilic Substitution | Reaction with nucleophiles (e.g., amines) | Amino-substituted derivatives |

| Cross-Coupling Reactions | Coupling with organometallic reagents | Biologically active compounds |

Pharmaceutical Applications

In pharmaceutical research, 2-chloro-3-iodoaniline is critical for synthesizing various therapeutic agents. It acts as a precursor for bioactive compounds, including enzyme inhibitors and anticancer agents. The compound's ability to form complex heterocycles is particularly valuable in drug development.

Case Study: Kinase Inhibitors

Research indicates that derivatives of 2-chloro-3-iodoaniline have been explored for their potential as kinase inhibitors, which are crucial in cancer therapy. A study demonstrated the synthesis of a specific kinase inhibitor using this compound as a starting material, showcasing its relevance in modern medicinal chemistry .

Agrochemical Applications

The compound also finds utility in agrochemicals, particularly in developing herbicides and pesticides. Its reactivity allows for the synthesis of compounds that can effectively target specific biological pathways in pests or weeds, enhancing agricultural productivity while minimizing environmental impact.

Example: Herbicide Development

Research has shown that derivatives of 2-chloro-3-iodoaniline can be modified to create selective herbicides that inhibit specific enzymes involved in plant growth, demonstrating its application in sustainable agriculture .

Material Science

In material science, 2-chloro-3-iodoaniline is used to synthesize novel materials with enhanced properties. Its incorporation into polymers can improve durability and chemical resistance, making it valuable for developing advanced materials used in various industrial applications.

Key Mechanistic Insights

- Nucleophilic Substitution : The amine group can act as a nucleophile, engaging in reactions that form carbon-nitrogen bonds.

- Electrophilic Substitution : The halogens allow for electrophilic attack on the aromatic ring, leading to further functionalization.

- Cross-Coupling Reactions : The compound's halogen substituents make it suitable for palladium-catalyzed cross-coupling reactions, commonly used in synthesizing complex organic frameworks.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodoaniline involves its ability to undergo various chemical transformations due to the presence of reactive chlorine and iodine atoms. These atoms can participate in electrophilic and nucleophilic reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Positional Isomerism: The reactivity of iodo and chloro groups varies with their positions. For example, 2-Chloro-4-iodoaniline (para-iodo) may undergo electrophilic substitution more readily than 3-Chloro-2-iodoaniline (ortho-iodo) due to reduced steric hindrance .

Synthesis :

- Iodination methods using chloroamines (e.g., dichloramine-T with sodium iodide in acetic acid) are effective for synthesizing halogenated anilines, yielding products like 2:4-dichloro-6-iodoaniline with ~63% efficiency .

- 3-Chloro-2-fluoro-4-iodoaniline is synthesized via routes with a 63% yield, suggesting analogous pathways for 2-Chloro-3-iodoaniline .

Hazards and Safety :

- Halogenated anilines generally exhibit toxicity (e.g., H302: harmful if swallowed) and require precautions such as inert atmosphere storage and personal protective equipment (PPE) .

- Compounds like 4-Chloro-2-iodoaniline (CAS 63069-48-7) are classified as toxic (T) and environmentally hazardous (N), with risk phrases R25 (toxic if swallowed) and R51/53 (toxic to aquatic organisms) .

Applications :

Biological Activity

2-Chloro-3-iodoaniline is an aromatic amine that has attracted attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Chloro-3-iodoaniline is , featuring a benzene ring substituted with chlorine and iodine atoms at the 2 and 3 positions, respectively. This substitution pattern significantly influences its reactivity and biological interactions.

Target Interactions:

Anilines, including 2-Chloro-3-iodoaniline, interact with various biological targets such as enzymes, receptors, and nucleic acids. The presence of halogen substituents modifies the electronic properties of the amine group, enhancing its ability to participate in nucleophilic reactions and hydrogen bonding with biological macromolecules .

Biochemical Pathways:

The compound can undergo several chemical reactions, including:

- Nucleophilic Aromatic Substitution (SNAr): The halogen atoms can be replaced by nucleophiles, facilitating the synthesis of more complex compounds.

- Oxidation and Reduction: The amino group may be oxidized to form nitro or nitroso derivatives, which can exhibit different biological activities.

- Coupling Reactions: It can participate in cross-coupling reactions, allowing for the formation of biaryl compounds that are often biologically active .

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-3-iodoaniline is influenced by its solubility, stability, and interaction with transport proteins in biological systems. Factors such as pH and temperature can affect its stability and bioavailability. Understanding these parameters is crucial for optimizing its therapeutic applications .

Biological Activity

Research has demonstrated that 2-Chloro-3-iodoaniline exhibits several biological activities:

- Antimicrobial Activity:

- In vitro studies have shown that this compound possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus flexus. It has also been evaluated for antifungal properties against various strains .

- Table 1 summarizes the antimicrobial efficacy of 2-Chloro-3-iodoaniline against selected pathogens.

| Pathogen | Activity | Method Used |

|---|---|---|

| Staphylococcus aureus | Good (MIC ≤ 6.25 μg/mL) | Agar diffusion method |

| Bacillus flexus | Moderate (MIC ≤ 12.5 μg/mL) | Broth microdilution method |

| Mycobacterium tuberculosis | Excellent (MIC < 0.78 μg/mL) | MABA assay |

Case Studies

A recent study explored the synthesis and evaluation of various halogenated anilines, including 2-Chloro-3-iodoaniline, for their biological activities. The findings highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

Another notable case involved using this compound in drug discovery programs aimed at identifying novel P2X3 receptor antagonists for pain management. The modifications to the aniline structure were shown to enhance selectivity and potency against pain-related pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-3-iodoaniline, and how can experimental parameters be optimized to improve yield?

- Methodological Answer : The synthesis typically involves iodination of 2-chloroaniline derivatives using agents like sodium iodide and oxidizing agents (e.g., dichloramine-T in glacial acetic acid). Key parameters include reaction temperature (30–70°C), stoichiometry of reagents, and solvent choice (e.g., acetic acid for solubility and stability). Optimization requires systematic variation of these factors, with yield monitored via HPLC or GC-MS. For regioselectivity, steric and electronic effects of substituents must be considered (e.g., chloro groups direct iodination to the para position unless steric hindrance intervenes) .

Q. Which spectroscopic techniques are most effective for characterizing 2-Chloro-3-iodoaniline, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : H NMR reveals aromatic proton splitting patterns (e.g., doublets for para-substituted iodine and chlorine). C NMR identifies substituent-induced chemical shifts (e.g., C-I at ~90–100 ppm).

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (M at m/z 268/270 for Cl/I isotopes) and fragmentation patterns (loss of NH or I).

- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths and angles, critical for confirming regiochemistry and intermolecular interactions .

Q. How should researchers design experiments to assess the purity and stability of 2-Chloro-3-iodoaniline under varying storage conditions?

- Methodological Answer : Use accelerated stability studies with controlled temperature/humidity. Monitor degradation via TLC, HPLC, or UV-Vis spectroscopy. For purity, combine elemental analysis (C, H, N) with DSC for melting point consistency. Report deviations using standardized formats (e.g., ICH guidelines) and validate methods via spike-recovery experiments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported regioselectivity data for electrophilic substitution reactions of 2-Chloro-3-iodoaniline?

- Methodological Answer : Contradictions may arise from competing steric vs. electronic effects. Computational modeling (DFT or molecular dynamics) predicts reactive sites, while experimental validation uses isotopic labeling (e.g., I) or competitive reactions with bromine/chlorine. Compare results with analogous compounds (e.g., 2-Chloro-4-iodoaniline) to isolate substituent influences .

Q. How can researchers employ 2-Chloro-3-iodoaniline as a building block in multicomponent reactions, and what mechanistic insights are critical for optimizing these pathways?

- Methodological Answer : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to exploit the iodine substituent’s reactivity. Monitor intermediates via in-situ IR or Raman spectroscopy. Mechanistic studies should focus on oxidative addition rates (Pd-I vs. Pd-Cl) and steric effects from the chloro group. Report turnover numbers (TON) and selectivity ratios for comparative analysis .

Q. What are the best practices for analyzing conflicting crystallographic data when 2-Chloro-3-iodoaniline exhibits polymorphism or solvent-dependent crystal packing?

- Methodological Answer : Perform polymorph screening using solvents of varying polarity. Refine structures via SHELXL with high-resolution data (≤1.0 Å). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. Report discrepancies in unit cell parameters and thermal motion (B-factors) to clarify stability trends .

Q. How can researchers design controlled experiments to differentiate between kinetic vs. thermodynamic control in reactions involving 2-Chloro-3-iodoaniline?

- Methodological Answer : Vary reaction time and temperature while monitoring product ratios (e.g., HPLC). Quench reactions at intervals to trap intermediates. Use Eyring plots to compare activation parameters (ΔH, ΔS). Computational studies (e.g., transition state modeling) supplement experimental data .

Data Analysis & Reporting Guidelines

Q. What statistical methods are appropriate for interpreting dose-response or catalytic activity data in studies using 2-Chloro-3-iodoaniline?

- Methodological Answer : For dose-response, use nonlinear regression (e.g., Hill equation) in GraphPad Prism. For catalytic studies, apply ANOVA with post-hoc tests (Tukey’s HSD) to compare means. Report confidence intervals (95%) and effect sizes. Validate assumptions via residual plots or Kolmogorov-Smirnov tests .

Q. How should researchers address reproducibility challenges when synthesizing 2-Chloro-3-iodoaniline derivatives with sensitive functional groups?

- Methodological Answer : Document all synthetic steps in triplicate, including exact reagent grades (e.g., anhydrous solvents) and equipment calibration (e.g., temperature probes). Use DOE (Design of Experiments) software to identify critical variables. Publish raw data (e.g., NMR FID files) in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.